4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid
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Overview
Description
4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid is an organic compound with the molecular formula C6H11NO3S It is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid typically involves the reaction of 2-aminoethanethiol with a suitable precursor such as 4-oxobutanoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents and catalysts that facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-Aminoethyl)sulfanyl]sulfonic acid
- 4-(2-Aminoethyl)benzenesulfonyl fluoride
- 4-Hydroxy-2-oxobutanoic acid
Uniqueness
4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a variety of applications in research and industry.
Properties
CAS No. |
65735-89-9 |
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Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
4-(2-aminoethylsulfanyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11NO3S/c7-3-4-11-6(10)2-1-5(8)9/h1-4,7H2,(H,8,9) |
InChI Key |
VWZXEYSSWFSGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)SCCN)C(=O)O |
Origin of Product |
United States |
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